5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C5H6N2O2·HCl It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of Intermediate: The pyrrole ring is functionalized at the 2-position with a carboxylic acid group through a series of reactions, including halogenation and subsequent substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to ensure complete conversion of intermediates.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Safety and Environmental Concerns: Proper handling of reagents and waste management are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid
- 5-Phenyl-1H-pyrrole-2-carboxylic acid
Comparison
- Structural Differences : The presence of different substituents on the pyrrole ring distinguishes these compounds.
- Reactivity : The reactivity of these compounds varies based on the nature and position of the substituents.
- Applications : While all these compounds have applications in medicinal chemistry and materials science, their specific uses may differ based on their unique properties.
Properties
Molecular Formula |
C5H7ClN2O2 |
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Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-amino-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h1-2,7H,6H2,(H,8,9);1H |
InChI Key |
OGHQSORYMVFKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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